molecular formula C6H14ClN B3042495 2,5-Dimethylpyrrolidine hydrochloride CAS No. 63639-02-1

2,5-Dimethylpyrrolidine hydrochloride

Cat. No.: B3042495
CAS No.: 63639-02-1
M. Wt: 135.63 g/mol
InChI Key: AFHNFHHYTYQLIO-UHFFFAOYSA-N
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Description

2,5-Dimethylpyrrolidine hydrochloride: is a chemical compound with the molecular formula C6H14ClN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylpyrrolidine hydrochloride typically involves the reduction of 2,5-dimethylpyrrolidone. One common method includes the use of lithium aluminum hydride as a reducing agent in dry tetrahydrofuran. The reaction mixture is heated under reflux, and the product is isolated by distillation and subsequent acidification with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous extraction and purification steps to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylpyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: N-oxides of 2,5-Dimethylpyrrolidine.

    Reduction: Simpler amines like 2,5-dimethylpyrrolidine.

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2,5-Dimethylpyrrolidine hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a chiral auxiliary in asymmetric synthesis.

Biology: In biological research, this compound is used to study the structure-activity relationships of pyrrolidine derivatives. It serves as a model compound for investigating the biological activity of related structures.

Medicine: While not a drug itself, this compound is used in medicinal chemistry for the synthesis of potential therapeutic agents. It is a precursor in the development of compounds with pharmacological activity.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,5-Dimethylpyrrolidine hydrochloride depends on its application. In organic synthesis, it acts as a nucleophile or base, participating in various chemical reactions. Its molecular targets and pathways are primarily related to its chemical reactivity and ability to form stable intermediates in synthetic processes.

Comparison with Similar Compounds

    2-Methylpyrrolidine: A simpler derivative with one methyl group.

    2,2-Dimethylpyrrolidine: A derivative with two methyl groups on the same carbon.

    2,6-Dimethylpiperazine: A six-membered ring analog with two methyl groups.

Comparison: 2,5-Dimethylpyrrolidine hydrochloride is unique due to the positioning of its methyl groups, which can influence its reactivity and steric properties. Compared to 2-Methylpyrrolidine, it has an additional methyl group, which can affect its chemical behavior. The six-membered ring in 2,6-Dimethylpiperazine provides different steric and electronic properties, making it distinct from the five-membered pyrrolidine ring.

Properties

IUPAC Name

2,5-dimethylpyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-5-3-4-6(2)7-5;/h5-7H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHNFHHYTYQLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63639-02-1
Record name 2,5-dimethylpyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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